2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-[(6-phenylpyrimidin-4-yl)sulfanylmethyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c1-2-6-14(7-3-1)16-10-18(20-13-19-16)23-12-15-11-22-9-5-4-8-17(22)21-15/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZOQUVEHHBXPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Thioether Formation: The imidazo[1,2-a]pyridine core is then reacted with 6-phenylpyrimidin-4-ylthiol in the presence of a base such as sodium hydride or potassium carbonate to form the thioether linkage.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Using high-throughput screening to identify the most efficient catalysts and solvents.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The phenyl group can be substituted with various electrophiles under Friedel-Crafts conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Aluminum chloride for Friedel-Crafts alkylation or acylation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, affecting cell signaling pathways.
Medicine: Explored for its anti-cancer properties, particularly in targeting specific enzymes involved in tumor growth.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine involves its interaction with molecular targets such as kinases. It binds to the ATP-binding site of kinases, inhibiting their activity and thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Substituent Position and Activity: C2 Modifications: Thioether or sulfonyl groups at C2 (e.g., 3f, prototype compound) enhance solubility and target engagement. For instance, sulfonylmethyl groups in 3f improved aqueous solubility (logP reduced by 1.2 vs. non-sulfonated analogs) . C3 Modifications: Nitro (3f, 18) or triazolyl (15a, 5) groups at C3 correlate with antiparasitic or anticancer activity. The nitro group in 3f contributes to redox cycling, critical for antileishmanial activity . C6/C8 Modifications: Chlorine at C6 (3f, 18) and arylthio at C8 (3f) improve target selectivity in Leishmania spp. .
Synthetic Feasibility :
- Triazolyl-linked derivatives (e.g., 15a) achieve high yields (78–92%) via click chemistry , whereas nitro-substituted analogs (e.g., 3f) require multistep synthesis with moderate yields (44–70%) .
Pharmacokinetic and Physicochemical Comparisons
Table 2: Pharmacokinetic Profiles of Selected Analogues
*Estimated using QikProp (Schrödinger).
Key Findings:
- Solubility : Sulfonyl and triazolyl groups (3f, C4) enhance aqueous solubility vs. lipophilic arylthio derivatives (e.g., PIP3EA) .
- Brain Exposure : Methyl-substituted imidazo[1,2-a]pyridines (e.g., C4, PIP3EA) show superior blood-brain barrier penetration, critical for CNS targets .
- Metabolic Stability : Nitro groups (3f) reduce plasma stability (t₁/₂ = 4.2 h), whereas methyl-triazolyl derivatives (C4) exhibit prolonged stability (>24 h) .
Biological Activity
The compound 2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine is a novel heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₄N₄S
- Molecular Weight : 318.4 g/mol
- CAS Number : 1203141-65-4
The compound features a pyrimidine ring substituted with a phenyl group, linked through a thioether to an imidazo[1,2-a]pyridine moiety. This unique structure contributes to its diverse biological activities.
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes effectively.
In a carrageenan-induced paw edema model, the evaluated pyrimidine derivatives demonstrated substantial anti-inflammatory effects comparable to indomethacin, with effective doses (ED₅₀) ranging from 8.23 to 11.60 μM .
2. Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively documented. In particular, the compound has shown promising results against various cancer cell lines.
A study evaluated the cytotoxicity of several analogs using the MTT assay:
Compound C5 exhibited a lower IC₅₀ value indicating higher efficacy against cancer cells compared to D4, suggesting that structural modifications can enhance anticancer activity.
3. Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives are also recognized for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been highlighted in various studies.
Case Studies
Several case studies have provided insights into the biological mechanisms of action for compounds similar to this compound:
- Study on Anti-inflammatory Mechanism :
- Anticancer Efficacy :
- Antimicrobial Action :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
